molecular formula C17H19NO5 B2390409 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369394-57-0

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2390409
CAS No.: 369394-57-0
M. Wt: 317.341
InChI Key: VUUDYTQTJJHYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a dioxaspiro undecane and a methoxyphenyl group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . This reaction forms an intermediate, which is then further reacted with primary amines and formaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is its specific combination of a methoxyphenyl group and a dioxaspiro undecane structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-13-7-5-6-12(10-13)18-11-14-15(19)22-17(23-16(14)20)8-3-2-4-9-17/h5-7,10-11,18H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUDYTQTJJHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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